5-Bromo-N-(2,2-dimethylthietan-3-yl)thiazol-2-amine
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Overview
Description
5-Bromo-N-(2,2-dimethylthietan-3-yl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Friedel-Crafts acylation to introduce the bromine atom . The reaction conditions often require a catalyst such as aluminum chloride (AlCl3) and a solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2,2-dimethylthietan-3-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
5-Bromo-N-(2,2-dimethylthietan-3-yl)thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5-Bromo-N-(2,2-dimethylthietan-3-yl)thiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromothiazole: Shares the thiazole ring and bromine atom but lacks the 2,2-dimethylthietan-3-yl group.
5-Bromo-2-thiazolamine: Another thiazole derivative with similar structural features but different substituents.
Uniqueness
5-Bromo-N-(2,2-dimethylthietan-3-yl)thiazol-2-amine is unique due to the presence of the 2,2-dimethylthietan-3-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiazole derivatives and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C8H11BrN2S2 |
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Molecular Weight |
279.2 g/mol |
IUPAC Name |
5-bromo-N-(2,2-dimethylthietan-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H11BrN2S2/c1-8(2)5(4-12-8)11-7-10-3-6(9)13-7/h3,5H,4H2,1-2H3,(H,10,11) |
InChI Key |
VTAXXOSFWZBPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC2=NC=C(S2)Br)C |
Origin of Product |
United States |
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